molecular formula C12H10N8 B14229696 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- CAS No. 631898-94-7

2,2'-Bipyridine, 5,5'-bis(azidomethyl)-

Cat. No.: B14229696
CAS No.: 631898-94-7
M. Wt: 266.26 g/mol
InChI Key: VLGOUEZNQJJJIU-UHFFFAOYSA-N
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Description

2,2'-Bipyridine, 5,5'-bis(azidomethyl)- is a useful research compound. Its molecular formula is C12H10N8 and its molecular weight is 266.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

631898-94-7

Molecular Formula

C12H10N8

Molecular Weight

266.26 g/mol

IUPAC Name

5-(azidomethyl)-2-[5-(azidomethyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C12H10N8/c13-19-17-7-9-1-3-11(15-5-9)12-4-2-10(6-16-12)8-18-20-14/h1-6H,7-8H2

InChI Key

VLGOUEZNQJJJIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CN=[N+]=[N-])C2=NC=C(C=C2)CN=[N+]=[N-]

Origin of Product

United States

Surface Modification of Nanoparticles:

Nanoparticles, such as those made of silica, gold, or iron oxide, can be surface-modified with alkyne-terminated ligands. nih.gov Subsequent reaction with 5,5'-bis(azidomethyl)-2,2'-bipyridine via click chemistry results in a dense layer of bipyridine units on the nanoparticle surface. This functionalization can be used to:

Create Nanocatalysts: By coordinating metal ions to the surface-bound bipyridine ligands, catalytically active nanoparticles can be prepared.

Develop Sensors: The bipyridine units can act as recognition sites for specific metal ions, and the nanoparticle platform can provide a signal transduction mechanism (e.g., colorimetric or fluorescent).

Enhance Dispersibility: The organic shell can improve the dispersibility of the nanoparticles in various solvents.

Functionalization of Carbon Nanomaterials:

Carbon-based nanomaterials like carbon nanotubes and graphene can be functionalized to enhance their properties and processability. The surface of these materials can be modified to introduce alkyne groups, which can then react with 5,5'-bis(azidomethyl)-2,2'-bipyridine. This approach can be used to wrap the carbon nanomaterials with a bipyridine-rich polymer, which can then be used to anchor metal nanoparticles, as has been demonstrated with related bipyridine-containing polymers. orgsyn.org

Research Findings on Bipyridine-Functionalized Materials:

While specific data for materials synthesized from 5,5'-bis(azidomethyl)-2,2'-bipyridine is not abundant in publicly available literature, research on analogous bipyridine-containing materials provides insight into their potential performance. For instance, a polymer named poly[2,2′-(4,4′-bipyridine)-5,5′-bibenzimidazole] (BiPyPBI) has been used to functionalize carbon black for fuel cell applications. The table below summarizes some of the key findings from that research, which can be considered indicative of the potential of materials derived from 5,5'-bis(azidomethyl)-2,2'-bipyridine.

MaterialApplicationKey Finding
Pt/BiPyPBI/Carbon Black Oxygen Reduction Reaction CatalystElectrochemical surface area of 63.1 m²/g. orgsyn.org
Pt/BiPyPBI/Carbon Black Catalyst StabilityOnly a 16% loss of Pt-electrochemical surface area after 5000 potential cycles, compared to a 36% loss for a commercial catalyst. orgsyn.org

These findings highlight the synergistic effect of the nitrogen-rich bipyridine polymer in enhancing catalytic activity and stability. Similar enhancements can be anticipated for polymers and functionalized nanomaterials derived from 5,5'-bis(azidomethyl)-2,2'-bipyridine due to the presence of the bipyridine core.

Coordination Chemistry and Supramolecular Assembly

Metal Complexation Studies

The functionalized ligand 2,2'-Bipyridine (B1663995), 5,5'-bis(azidomethyl)- readily forms complexes with a variety of transition metals, leveraging the strong chelating ability of its bipyridine core.

Like its parent compound, 2,2'-bipyridine, the 5,5'-bis(azidomethyl)- derivative serves as a robust ligand for a wide array of transition metals. wikipedia.orgrsc.org It typically forms stable octahedral complexes with a 3:1 ligand-to-metal ratio, such as [M(5,5'-bis(azidomethyl)bpy)₃]ⁿ⁺, or square planar and other geometries depending on the metal ion and reaction conditions. wikipedia.org The resulting complexes often exhibit distinct spectroscopic and electrochemical properties, such as intense metal-to-ligand charge transfer (MLCT) bands in the visible spectrum. wikipedia.orgossila.com

Table 1: Common Transition Metals Forming Complexes with Bipyridine Ligands
Metal IonTypical Oxidation StateCommon Coordination GeometryReference
Iron (Fe)+2, +3Octahedral wikipedia.orgcmu.edu
Ruthenium (Ru)+2Octahedral wikipedia.orgresearchgate.net
Nickel (Ni)+2Octahedral nih.govcmu.edu
Copper (Cu)+1, +2Tetrahedral, Distorted Octahedral nih.gov
Iridium (Ir)+3Octahedral ossila.com
Platinum (Pt)+2Square Planar acs.org
Zinc (Zn)+2Octahedral cmu.edu

The interaction between 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- and a metal ion begins with the coordination of the two nitrogen atoms to the metal center, forming a thermodynamically stable chelate. nih.gov This process is driven by the favorable entropy change associated with the chelate effect. Once coordinated, the electronic structure of the complex is characterized by the interaction between the metal's d-orbitals and the ligand's π and π* orbitals. A key mechanistic feature in many transition metal complexes with bipyridine ligands is the metal-to-ligand charge transfer (MLCT) transition. wikipedia.orgrsc.org This involves the excitation of an electron from a metal-centered d-orbital to a ligand-centered π* orbital, a process responsible for the strong visible light absorption and photophysical properties of many of these complexes. rsc.orgossila.com

The properties of metal complexes can be systematically tuned by altering the substituents on the bipyridine ligand. The 5,5'-bis(azidomethyl)- ligand can be compared with other derivatives to understand its specific impact.

Compared to Unsubstituted Bipyridine: The primary difference is the introduction of the azidomethyl groups, which add functionality and have a moderate electron-withdrawing effect, potentially altering the redox potentials of the metal center compared to the unsubstituted analog. nih.govcmu.edu

Compared to 5,5'-Dimethyl-2,2'-bipyridine: The methyl groups in this ligand are electron-donating, which increases the electron density on the nitrogen atoms, making it a stronger σ-donor. nih.gov This generally leads to more stable complexes with electron-poor metals. In contrast, the electron-withdrawing nature of the azidomethyl group in 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- makes it a weaker σ-donor but a better π-acceptor, which can stabilize metal ions in lower oxidation states.

Compared to 5,5'-Bis(trifluoromethyl)-2,2'-bipyridine: The trifluoromethyl group is a very strong electron-withdrawing group. ossila.com Complexes with this ligand show significantly shifted redox potentials and altered photophysical properties due to the strong inductive effect. The azidomethyl group is less electron-withdrawing, so its influence on the electronic properties of the metal complex would be more moderate. ossila.com

Compared to 5,5'-Dibromo-2,2'-bipyridine: The bromo substituents are also electron-withdrawing and provide sites for further chemical modification via cross-coupling reactions. researchgate.netossila.com The azidomethyl group offers a different type of reactivity, primarily through cycloaddition reactions ("click chemistry"), providing an alternative pathway for constructing larger molecular systems.

Table 2: Comparative Effects of Substituents at the 5,5'-Positions of 2,2'-Bipyridine
Substituent (R) in 5,5'-di-R-bpyElectronic EffectSteric Hindrance at N,N-sitePotential Impact on Metal ComplexReference
-H (Unsubstituted)Neutral (Baseline)MinimalBaseline properties nih.gov
-CH₃ (Dimethyl)Electron-donatingMinimalIncreases electron density on metal, stabilizes higher oxidation states nih.gov
-Br (Dibromo)Electron-withdrawing (Inductive)MinimalDecreases electron density on metal, site for cross-coupling researchgate.netossila.com
-CF₃ (Bis(trifluoromethyl))Strongly Electron-withdrawingMinimalSignificantly lowers electron density, stabilizes lower oxidation states ossila.com
-CH₂N₃ (Bis(azidomethyl))Moderately Electron-withdrawingLowLowers electron density, provides reactive azide (B81097) for post-synthesis modification cmu.edu

Applications in Supramolecular Chemistry and Metallosupramolecular Structures

The dual functionality of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- makes it a powerful tool in supramolecular chemistry, enabling the creation of sophisticated architectures with programmed connectivity and tailored properties. The bipyridine unit acts as a reliable chelating ligand for a wide range of metal ions, directing the initial formation of metallosupramolecular assemblies. The peripheral azidomethyl groups then serve as reactive handles for post-assembly modification or for the covalent capture of transient structures.

Self-assembly is a process where pre-designed molecular components spontaneously organize into ordered structures through non-covalent interactions. In the context of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-, this process is often initiated by the coordination of the bipyridine units to metal ions. This metal-ligand interaction dictates the geometry and stoichiometry of the resulting pre-assembly.

The azidomethyl groups play a crucial role in transforming these dynamic, non-covalent assemblies into stable, covalently linked structures. By introducing di- or multi-alkyne functionalized molecules into the system, the azide groups can undergo a click reaction to form stable triazole linkages. This covalent capture strategy is highly efficient and specific, allowing for the isolation and characterization of complex self-assembled structures that might otherwise be difficult to obtain.

The directionality of the bipyridine coordination, combined with the specific placement of the azidomethyl groups, allows for a high degree of control over the final architecture. For instance, the linear coordination of some metal ions can lead to the formation of linear polymers, while metals with a preference for tetrahedral or octahedral coordination can direct the assembly of more complex three-dimensional structures.

FeatureRole in Self-Assembly
2,2'-Bipyridine Core Acts as a chelating ligand to direct the initial, non-covalent assembly of metal-ligand complexes with specific geometries.
5,5'-bis(azidomethyl)- Groups Serve as reactive sites for covalent capture of the pre-assembled structures via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Metal Ions Function as templates, dictating the stoichiometry and overall geometry of the final supramolecular architecture.

The modular nature of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- allows for its use in the construction of a wide array of complex metallosupramolecular architectures, such as cages, polygons, and coordination polymers. The synthesis of these structures often follows a stepwise approach where the initial metal-bipyridine complex is formed, followed by the introduction of a linker molecule containing terminal alkynes to stitch the units together.

For example, a dinuclear metal complex with two 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- ligands can be reacted with a linear dialkyne to form a macrocycle. Similarly, the reaction of a tetrahedral metal complex of this ligand with a tetra-alkyne linker could, in principle, lead to the formation of a three-dimensional cage structure. The high efficiency and orthogonality of the click reaction ensure that these complex structures can be formed in high yields and with a high degree of structural precision. This approach allows for the incorporation of different functionalities into the final architecture by varying the nature of the alkyne-containing linker.

Rotaxanes are mechanically interlocked molecules consisting of a linear "axle" component threaded through a macrocyclic "wheel," with bulky "stoppers" at each end of the axle to prevent the wheel from dethreading. The synthesis of rotaxanes often relies on template-directed strategies where non-covalent interactions between the axle and the wheel preorganize the components for the final stoppering reaction.

The 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- moiety is an excellent candidate for an axle component in rotaxane synthesis. The bipyridine unit can act as a recognition site for a macrocycle, promoting the threading process to form a pseudorotaxane. The terminal azide groups are then perfectly positioned to react with a bulky alkyne-functionalized stopper via a click reaction. This "capping" or "stoppering" step covalently locks the wheel onto the axle, completing the synthesis of the osti.govrotaxane.

A notable example involves the high-yield synthesis of a osti.govrotaxane where a bis(azide)bis(amide)-2,2′-bipyridine axle is threaded into a bis(amide)tris(amine) macrocycle, templated by a nickel(II) ion. The subsequent click reaction with a bulky alkyne-terminated stopper affords the final interlocked structure in approximately 45% yield nih.gov. This demonstrates the utility of the azide-functionalized bipyridine as a key component in the active-metal template clipping strategy for rotaxane synthesis beilstein-journals.org.

ComponentFunction in Rotaxane Synthesis
2,2'-Bipyridine, 5,5'-bis(azidomethyl)- Axle The bipyridine unit serves as a template for threading the macrocycle, while the azide groups are the reactive sites for the stoppering reaction.
Macrocycle (Wheel) Encircles the bipyridine axle through non-covalent interactions.
Bulky Alkyne-Functionalized Stopper Reacts with the terminal azide groups of the axle via CuAAC to prevent dethreading of the macrocycle.
Metal Ion (e.g., Ni(II)) Can act as a template to facilitate the initial threading of the axle through the macrocycle. nih.gov

Advanced Applications in Catalysis and Materials Science

Catalytic Applications of Complexes Incorporating 2,2'-Bipyridine (B1663995), 5,5'-bis(azidomethyl)-

The integration of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- into catalytic systems opens up new avenues for enhancing reaction efficiency and selectivity. The bipyridine core serves as a robust scaffold for coordinating with various transition metals, such as ruthenium, iridium, and nickel, which are known for their catalytic prowess. The azidomethyl substituents at the 5,5'-positions play a crucial role in modulating the electronic environment of the metal center, thereby influencing the catalytic cycle. Furthermore, the azide (B81097) functional groups can be readily transformed via "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to introduce additional functionalities or to graft the catalytic complex onto solid supports.

Photocatalysis and Energy Conversion

In the quest for sustainable energy solutions, photocatalysis has emerged as a promising technology for converting solar energy into chemical fuels. Bipyridine-based metal complexes are at the forefront of this research, acting as efficient photosensitizers and catalysts for reactions like carbon dioxide reduction and hydrogen evolution.

Covalent triazine frameworks (CTFs) are a class of porous organic polymers with high thermal and chemical stability, making them excellent supports for catalytic applications. The incorporation of ruthenium-bipyridine complexes into CTFs has been shown to be an effective strategy for the photocatalytic reduction of carbon dioxide (CO₂). While direct studies on CTFs constructed from 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- are still developing, research on analogous systems with other 5,5'-disubstituted bipyridines provides significant insights.

For instance, ruthenium complexes with 5,5'-diamide-2,2'-bipyridine ligands have been investigated for their photocatalytic CO₂ reduction activity. polyu.edu.hk The substituents on the bipyridine ligand significantly affect the turnover frequencies (TOFs) for the production of both carbon monoxide (CO) and formate. researchgate.net It has been demonstrated that the electronic properties of the bipyridine ligand, modulated by the substituents, can shift the reduction potential of the ruthenium complex, thereby influencing the catalytic activity. researchgate.net The azidomethyl groups in 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- are expected to act as electron-withdrawing groups, which could favorably tune the electronic properties of a coordinated ruthenium center for CO₂ reduction.

The general mechanism for CO₂ reduction by these Ru-based catalysts involves the initial reduction of the Ru(II) complex, followed by its reaction with CO₂. The presence of a proton source is also crucial for the formation of products like CO and formic acid. The porous nature of the CTF would facilitate the diffusion of CO₂ to the active catalytic sites, while the robust framework would ensure the stability and recyclability of the catalyst.

Table 1: Comparison of Ruthenium Complexes with 5,5'-Disubstituted Bipyridine Ligands for CO₂ Reduction

Ligand SubstitutionMetal CenterCatalytic ProductTurnover Frequency (TOF)Reference
5,5'-diamideRutheniumCO, FormateVaries with substituent researchgate.net
5,5'-dicarboxylateRutheniumNot SpecifiedNot Specified nih.gov
5,5'-bis(azidomethyl) (Predicted) Ruthenium CO, Formate Potentially High N/A

This table is generated based on data from analogous systems to illustrate the potential of the target compound.

Iridium(III) complexes featuring bipyridine ligands are renowned for their excellent photophysical properties, including strong visible-light absorption and long-lived excited states, making them highly effective photosensitizers for hydrogen evolution reactions (HERs). The functionalization of the bipyridine ligand is a key strategy to fine-tune the performance of these photocatalysts.

Studies on iridium(III) complexes with 5,5'-disubstituted-2,2'-bipyridines, such as those with trifluoromethyl groups, have demonstrated their potential in cocatalyst-free photocatalytic hydrogen evolution. researchgate.netacs.org These electron-withdrawing substituents can lead to a higher light-harvesting property, a longer triplet electron lifetime, and a more appropriate driving force for accepting electrons from a sacrificial donor, all of which contribute to more efficient charge separation and transfer for hydrogen production. researchgate.net

Given that the azidomethyl group can also exhibit electron-withdrawing characteristics, it is anticipated that an iridium(III) complex of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- would be a promising candidate for photocatalytic hydrogen evolution. The azide groups could also serve as anchoring points to immobilize the photocatalyst on a solid support, enhancing its stability and reusability. The general photocatalytic cycle involves the excitation of the Ir(III) photosensitizer by visible light, followed by reductive quenching by a sacrificial electron donor. The reduced photosensitizer then transfers an electron to a proton source (e.g., water) to generate hydrogen gas.

Table 2: Performance of Iridium(III) Photocatalysts with Functionalized Bipyridine Ligands for Hydrogen Evolution

Bipyridine LigandSacrificial DonorHydrogen Production Rate (mmol g⁻¹ h⁻¹)Reference
5-(trifluoromethyl)-2-phenylpyridine and bipyridineTriethylamine3.2 researchgate.net
Diethyl [2,2′-bipyridine]-4,4′-dicarboxylateAscorbic AcidHigh TON polyu.edu.hk
2,2'-Bipyridine, 5,5'-bis(azidomethyl)- (Predicted) Various Potentially High N/A

This table is generated based on data from analogous systems to illustrate the potential of the target compound.

Organic Transformation Catalysis

Beyond photocatalysis, metal complexes of functionalized bipyridine ligands are instrumental in a wide array of organic transformations, offering high efficiency and selectivity.

The versatility of the 2,2'-bipyridine scaffold allows for its use in various metal-catalyzed organic reactions, including cross-coupling reactions and oxidations. The electronic and steric properties of the bipyridine ligand, which can be precisely tuned by the substituents, play a critical role in the outcome of these reactions.

While specific applications of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- in this context are not yet widely reported, the azido (B1232118) groups offer unique opportunities. They can be used to immobilize the catalyst onto a solid support, facilitating catalyst separation and recycling. Moreover, the azide functionality can potentially participate in the catalytic cycle or be transformed into other functional groups post-synthesis to create multifunctional catalysts. For example, Stille-type cross-coupling procedures have been used to prepare a variety of functionalized 2,2'-bipyridines, which are of great interest as chelating ligands for transition-metal ions. acs.org

Metal-organic frameworks (MOFs) provide a unique platform for heterogeneous catalysis by offering well-defined, isolated active sites within a porous structure. MOFs containing nickel(II)-bipyridine complexes have been successfully employed as catalysts for ethylene (B1197577) oligomerization.

Research has demonstrated that MOFs constructed from ligands such as 2,2'-bipyridine-5,5'-dicarboxylate can be readily metalated with nickel(II) and, in the presence of a co-catalyst like ethylaluminum dichloride, catalyze the oligomerization of ethylene. berkeley.edursc.org The pore environment around the active nickel sites significantly influences the selectivity for the formation of oligomers over polymers. berkeley.edursc.org By isolating the nickel(II) bipyridine complexes within the MOF structure, both catalytic activity and selectivity for shorter oligomers can be markedly improved. berkeley.edursc.org

Incorporating 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- as a linker in a MOF would allow for the creation of a similar catalytic system for ethylene oligomerization. The azidomethyl groups could further be used for post-synthetic modification of the MOF, for example, by introducing other functional groups that could influence the selectivity of the oligomerization process.

Table 3: Ethylene Oligomerization Catalyzed by Nickel-Bipyridine Complexes in MOFs

MOF LigandCo-catalystProduct SelectivityReference
2,2'-bipyridine-5,5'-dicarboxylateEt₂AlClC₄-C₁₀ olefins berkeley.edursc.org
2,2'-Bipyridine, 5,5'-bis(azidomethyl)- (Predicted) Et₂AlCl Potentially selective for shorter olefins N/A

This table is generated based on data from analogous systems to illustrate the potential of the target compound.

Ligand Design Principles for Enhanced Catalytic Efficiency and Selectivity

The design of ligands is a cornerstone of catalysis, as the ligand sphere around a metal center dictates its reactivity, efficiency, and selectivity. The 2,2'-bipyridine framework is a privileged scaffold in this regard. Engineering of bipyridine ligands, such as in 5,5'-bis(azidomethyl)-2,2'-bipyridine, is guided by principles aimed at tuning the steric and electronic environment of the catalytic metal center.

Systematic studies on related bipyridine-based linkers within Metal-Organic Frameworks (MOFs) have demonstrated the profound impact of ligand modification on catalytic performance. For instance, in Suzuki-Miyaura cross-coupling reactions catalyzed by palladium-functionalized MOFs, the introduction of substituents on the bipyridine unit significantly alters the catalyst's activity and stability. iastate.edu It was found that sterically hindered bipyridine ligands could enhance catalytic activity, potentially by promoting the turnover-limiting reductive elimination step in the catalytic cycle. iastate.edu While the electronic character of substituents also plays a role, steric congestion at the metal center was identified as a key factor in improving reaction rates and preventing catalyst deactivation. iastate.edu

The azidomethyl groups in 5,5'-bis(azidomethyl)-2,2'-bipyridine offer a unique opportunity for secondary modifications. While not directly influencing the initial catalytic cycle, these azide functionalities serve as "handles" for post-synthetic modification, allowing for the introduction of other functional groups that could modulate catalyst solubility, create specific recognition sites, or immobilize the catalyst on a support.

Integration into Advanced Materials and Frameworks

The dual functionality of 5,5'-bis(azidomethyl)-2,2'-bipyridine makes it an excellent building block for the construction of complex, high-performance materials. Its rigid bipyridine core can form stable, porous networks, while its azide groups are available for further chemical transformations.

Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs)

Porous crystalline materials like CTFs and MOFs have garnered immense interest for applications in gas storage, separation, and catalysis. rsc.org The incorporation of functional ligands like 5,5'-bis(azidomethyl)-2,2'-bipyridine is a key strategy for tailoring the properties of these frameworks.

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by strong aromatic C=N linkages, which impart high chemical stability. rsc.org While CTFs are typically synthesized from nitrile-containing monomers, post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities without altering the underlying framework.

The azidomethyl groups of 5,5'-bis(azidomethyl)-2,2'-bipyridine are perfectly suited for this purpose, enabling covalent functionalization via azide-alkyne cycloaddition, a cornerstone of "click chemistry". ntu.edu.sgnih.gov This reaction is highly efficient and chemoselective, allowing for the precise installation of various molecular units onto a pre-formed framework under mild conditions. ntu.edu.sgnih.gov By anchoring a bipyridine unit bearing azide groups within a CTF or a related porous organic polymer, the framework's pores can be decorated with alkyne-containing molecules. This PSM approach can be used to:

Introduce catalytic sites.

Tune the hydrophilicity/hydrophobicity of the pores.

Enhance molecular recognition for selective adsorption.

This strategy effectively combines the stability of the CTF backbone with the versatile functionality introduced through the click reaction. ntu.edu.sg

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.commagtech.com.cn The 2,2'-bipyridine unit is a widely used N-donor chelating ligand for building MOFs, capable of strongly binding to a variety of metal centers. mdpi.comresearchgate.net When a derivative like 2,2'-bipyridine-5,5'-dicarboxylic acid (a close analog of the title compound) is used, it acts as a structural linker, connecting metal nodes (e.g., Zirconium or Aluminum) to form robust, porous frameworks such as UiO-67(bipy) and MOF-253. researchgate.netrsc.org

In this context, 5,5'-bis(azidomethyl)-2,2'-bipyridine can serve a dual role. Primarily, its bipyridine core acts as the chelating building block that directs the assembly of the MOF architecture. mdpi.com The azidomethyl groups, which are not involved in the framework coordination, project into the pores of the resulting MOF. These azide-functionalized pores are then available for post-synthetic modification via click chemistry, similar to the strategy used for CTFs. ntu.edu.sg This allows for the precise engineering of the pore environment to introduce new functions, such as catalytically active sites or specific binding domains for selective gas capture, without disrupting the crystalline MOF structure. rsc.orgrsc.org

Table 1: Role of Bipyridine-Based Ligands in Porous Frameworks
Framework TypeRole of 5,5'-bis(azidomethyl)-2,2'-bipyridineKey AdvantagePotential Application
Covalent Triazine Frameworks (CTFs)Functional monomer for post-synthetic modification (PSM)Introduces reactive azide handles for "click chemistry" functionalization of stable pores. ntu.edu.sgHeterogeneous Catalysis, Selective Separation
Metal-Organic Frameworks (MOFs)Primary structural linker and platform for PSMBipyridine core forms the framework; azide groups functionalize the pores. researchgate.netrsc.orgGas Storage, Catalysis, Sensing

Functional Organic and Hybrid Materials

Beyond porous frameworks, bipyridine derivatives are integral components in a range of functional materials where their electronic and photophysical properties can be exploited.

The 2,2'-bipyridine ligand is a cornerstone in the field of inorganic photochemistry and is frequently used in the synthesis of metal complexes for optoelectronic applications. ossila.com Organometallic complexes of iridium(III) and platinum(II) featuring substituted bipyridine ligands are widely used as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). ossila.comresearchgate.net

In these complexes, the bipyridine ligand influences the energy of the metal-to-ligand charge transfer (MLCT) excited states, which in turn determines the emission color, quantum efficiency, and lifetime of the phosphorescence. ossila.com By modifying the substituents on the bipyridine ring, these key photophysical properties can be precisely tuned. For example, electron-withdrawing groups like trifluoromethyl (-CF3) are used to adjust the emission wavelength and enhance the performance of the complex. ossila.comchemimpex.com

While 5,5'-bis(azidomethyl)-2,2'-bipyridine itself is not a common emitter ligand, its core structure is representative of the bipyridine scaffold essential for these applications. Furthermore, the azide groups provide a reactive site for attaching the bipyridine-metal complex to other molecules, such as polymers or other chromophores, to create more complex and efficient device architectures. This functional handle allows for the integration of these highly efficient emitters into solution-processable materials for fabricating large-area OLED displays or lighting panels. researchgate.net

Table 2: Bipyridine Ligands in Optoelectronics
DeviceRole of Bipyridine LigandMetal CenterTunable Property
Organic Light-Emitting Diodes (OLEDs)Primary ligand for phosphorescent emitter complex. ossila.comresearchgate.netIridium(III), Platinum(II)Emission Color, Quantum Yield, Lifetime. ossila.com
Dye-Sensitized Solar Cells (DSSCs)Chelating ligand for photosensitizing dye. ossila.comRuthenium(II)Light Absorption Spectrum, Charge Transfer. ossila.com
Development of Polymers and Nanomaterials

The compound 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-, also known as 5,5'-bis(azidomethyl)-2,2'-bipyridine, is a versatile building block in the synthesis of advanced polymers and the functionalization of nanomaterials. Its unique structure, featuring two reactive azidomethyl groups and a metal-chelating bipyridine core, allows for its incorporation into a variety of material architectures through powerful and efficient chemical transformations.

The primary route for utilizing the dual azide functionality is through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netrsc.orgrsc.org This reaction's high efficiency, selectivity, and tolerance to a wide range of functional groups make 5,5'-bis(azidomethyl)-2,2'-bipyridine an ideal monomer or cross-linker for constructing complex macromolecular structures. nih.gov

Polymer Synthesis

In polymer science, 5,5'-bis(azidomethyl)-2,2'-bipyridine can be employed in several ways to create novel polymeric materials with tailored properties.

Mechanistic Investigations and Theoretical Chemistry

Adsorption and Interaction Modeling in Material Systems

Further research and publication in the field of theoretical and computational chemistry are required to provide insights into the specific properties and behaviors of "2,2'-Bipyridine, 5,5'-bis(azidomethyl)-".

Ligand-Surface Interactions in Catalytic Systems

Detailed mechanistic investigations and theoretical chemistry studies focusing specifically on the ligand-surface interactions of 2,2'-Bipyridine (B1663995), 5,5'-bis(azidomethyl)- in catalytic systems are not extensively available in the current body of scientific literature. Research in this area has predominantly centered on other functionalized bipyridine ligands, which offer insights into how ligand modifications can influence catalytic activity and surface interactions.

For instance, studies on bipyridine ligands with different substituents, such as electron-donating or electron-withdrawing groups, have demonstrated a significant impact on the electronic properties of the metal center in a catalyst, thereby affecting its interaction with substrates and solid supports. Theoretical calculations, often employing density functional theory (DFT), have been instrumental in elucidating the nature of these interactions, including the adsorption energies of the ligand on various surfaces and the electronic structure of the resulting surface-adsorbed complex.

While direct experimental or computational data for the 5,5'-bis(azidomethyl)- derivative is scarce, it is hypothesized that the azido (B1232118) groups could play a unique role in surface interactions. The azide (B81097) functionality is known for its ability to undergo "click" chemistry reactions and to coordinate to metal centers, suggesting potential for covalent anchoring of catalysts to surfaces or for modulating the electronic environment of the catalytic site. Further dedicated research is necessary to explore these possibilities and to generate specific data for this compound.

Guest Adsorption and Diffusion within Framework Materials

The application of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- as a building block in framework materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), and the subsequent study of guest adsorption and diffusion within these materials, is an emerging area of interest with limited specific data. The broader field of bipyridine-based framework materials, however, provides a foundational understanding of how such ligands contribute to the properties of porous materials.

In the case of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-, the azidomethyl groups would be expected to project into the pores of a framework material. These groups could offer specific interaction sites for guest molecules through dipole-dipole or other non-covalent interactions, potentially leading to selective adsorption of certain gases or small molecules. Furthermore, the size and orientation of the azidomethyl groups would influence the diffusion pathways and kinetics of guest molecules within the framework. Computational modeling, such as Grand Canonical Monte Carlo (GCMC) simulations and molecular dynamics (MD), would be valuable tools to predict the adsorption isotherms and diffusion coefficients of various guests in hypothetical frameworks constructed from this ligand. However, experimental synthesis of such frameworks and subsequent characterization of their guest uptake properties are required to validate these theoretical predictions.

Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. It provides detailed information about the local chemical environment of specific atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and nitrogen (¹⁵N).

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the successful synthesis of 2,2'-Bipyridine (B1663995), 5,5'-bis(azidomethyl)-. The symmetry of the molecule simplifies its NMR spectra, with distinct signals corresponding to the protons and carbons of the bipyridine core and the azidomethyl substituents.

In ¹H NMR, the aromatic protons on the bipyridine rings typically appear as a set of doublets and a doublet of doublets, characteristic of the 5,5'-disubstituted pattern. A key indicator of the successful conversion from a precursor like 5,5'-bis(bromomethyl)-2,2'-bipyridine (B1631323) is the chemical shift of the methylene (B1212753) (-CH₂) protons. The introduction of the electron-withdrawing azide (B81097) group results in a specific downfield shift for these protons, providing clear evidence of the substitution.

Similarly, ¹³C NMR provides a map of the carbon skeleton. The spectrum would show distinct signals for the non-equivalent carbons in the bipyridine rings and a characteristic signal for the methylene carbons of the azidomethyl groups. Monitoring the disappearance of signals from the starting material and the appearance of new, expected signals for the product is a standard method for tracking reaction progress. scirp.org

Interactive Table 1: Predicted NMR Data for 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- Note: Chemical shifts (δ) are predicted based on analogous structures and may vary depending on the solvent and experimental conditions.

Nucleus Position Predicted Chemical Shift (ppm) Multiplicity
¹HPyridine (B92270) H-3, H-3'8.0 - 8.2d
¹HPyridine H-4, H-4'8.4 - 8.6dd
¹HPyridine H-6, H-6'8.7 - 8.9d
¹HMethylene (-CH₂-)4.5 - 4.8s
¹³CMethylene (-CH₂-)50 - 55-
¹³CPyridine C-5, C-5'130 - 135-
¹³CPyridine C-3, C-3'137 - 140-
¹³CPyridine C-4, C-4'120 - 125-
¹³CPyridine C-6, C-6'149 - 152-
¹³CPyridine C-2, C-2'155 - 158-

For MOFs constructed with bipyridine-based linkers, ssNMR can:

Elucidate Framework Structure: It helps to identify the coordination environment of the organic linker and can distinguish between crystallographically inequivalent sites. researchgate.net

Characterize Dynamics: ssNMR can detect molecular motions, such as the rotation or flexibility of the bipyridine linkers within the framework. researchgate.net

Investigate Host-Guest Interactions: This technique is highly sensitive to the interactions between the MOF and adsorbed guest molecules within its pores, which is crucial for applications in gas storage and separation. rsc.org

The azidomethyl functional groups of the title compound are primarily utilized in azide-alkyne cycloaddition reactions ("click chemistry") to form 1,2,3-triazole rings, linking the bipyridine core to other molecules. This reaction can potentially yield two different regioisomers: 1,4-disubstituted and 1,5-disubstituted triazoles.

Distinguishing between these isomers can be challenging using ¹H and ¹³C NMR alone. Nitrogen-15 (¹⁵N) NMR spectroscopy, often performed via two-dimensional techniques like ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC), is an invaluable tool for unambiguous characterization. researchgate.netrsc.org The different electronic environments of the nitrogen atoms in the 1,4- and 1,5-isomers result in distinct ¹⁵N chemical shifts. researchgate.net

To further support structural assignments, these experimental data are often combined with theoretical calculations. The Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (GIAO-DFT) is used to predict ¹⁵N NMR chemical shifts. A strong correlation between the experimentally measured and the GIAO-calculated chemical shifts provides high confidence in the identification of the correct triazole regioisomer. researchgate.netrsc.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound and for analyzing complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the identity and purity of newly synthesized 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This precision allows for the determination of the compound's elemental formula (C₁₂H₁₀N₈) by comparing the experimental mass to the theoretical exact mass. A close match provides definitive evidence of the compound's successful synthesis and is a key metric for assessing its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. nih.gov This technique is particularly useful for monitoring the progress of reactions involving 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-. researchgate.net

During synthesis, small aliquots of the reaction mixture can be analyzed by LC-MS to track the consumption of starting materials and the formation of the desired product. The chromatogram shows the separation of components over time, while the mass spectrometer provides the molecular weight of each component as it elutes from the column. This allows for real-time optimization of reaction conditions. Furthermore, LC-MS is essential for analyzing the products of subsequent reactions, such as the formation of triazole-linked conjugates, confirming the molecular weight of the new, larger structures and assessing the purity of the final product. scirp.orgnih.gov

Vibrational and Electronic Spectroscopy

Spectroscopic techniques that probe the vibrational and electronic energy levels of a molecule are indispensable tools in the characterization of novel compounds. For 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-, Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical insights into its functional groups, electronic structure, and behavior in solution and upon coordination to metal ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-, the FT-IR spectrum is expected to be dominated by characteristic vibrational modes of the bipyridine core and the azidomethyl substituents.

The most prominent and diagnostic feature in the FT-IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. Organic azides typically exhibit this absorption in the range of 2100-2160 cm⁻¹. researchgate.net For instance, the azide terminal of poly(acrylic acid) shows a distinct azide peak at 2110 cm⁻¹. researchgate.net This intense band serves as a clear indicator of the successful introduction of the azidomethyl groups onto the bipyridine framework.

Table 1: Expected FT-IR Vibrational Modes for 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Azide (-N₃)Asymmetric stretch2100 - 2160Strong, Sharp
Bipyridine RingC=C and C=N stretch1400 - 1600Medium to Strong
Bipyridine RingRing breathingVariableMedium
Aromatic C-HBendingVariableMedium to Weak
Aliphatic C-H (in -CH₂N₃)Stretching2850 - 3000Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of 2,2'-bipyridine and its derivatives is characterized by intense absorption bands arising from π → π* transitions within the aromatic system. For the parent 2,2'-bipyridine, these transitions typically occur below 300 nm.

The introduction of substituents at the 5 and 5' positions can influence the electronic structure and, consequently, the UV-Vis spectrum. Electron-withdrawing groups, such as the azidomethyl group, are expected to cause a red-shift (bathochromic shift) of the absorption bands. This is due to the stabilization of the ligand-based radical anion character of the metal-to-ligand charge transfer (MLCT) states upon complexation. acs.org

Table 2: Illustrative UV-Vis Absorption Data for a Related Substituted Bipyridine Complex

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
(CO2Etbpy)NiII(CH₂SiMe₃)₂Benzene4114.7 x 10³MLCT
(CO2Etbpy)NiII(CH₂SiMe₃)₂Benzene6634.9 x 10³MLCT
Data for a nickel complex with a bipyridine ligand bearing electron-withdrawing carboxylate groups, illustrating the appearance of MLCT bands upon complexation. acs.org

X-ray Diffraction Studies

X-ray diffraction techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder X-ray diffraction provide invaluable information about the molecular and crystal structure of compounds like 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structures

Single-crystal X-ray diffraction (SC-XRD) allows for the precise determination of bond lengths, bond angles, and torsion angles within a molecule, as well as the packing of molecules in the crystal lattice. While a crystal structure for 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- is not publicly available, analysis of closely related 5,5'-disubstituted 2,2'-bipyridine derivatives can provide expectations for its structural features.

For instance, the crystal structure of 5,5'-bis[(2,2,2-trifluoroethoxy)methyl]-2,2'-bipyridine reveals a planar bipyridine core with the two pyridine rings in an anti conformation. The torsion angle between the two pyridine rings is a key parameter, and in many bipyridine derivatives, it deviates from 0° or 180° due to steric and electronic effects of the substituents. In the case of 5,5'-dimethyl-2,2'-bipyridine, the dihedral angle between the pyridine rings is 69.62(4)°. researchgate.net The crystal packing is often stabilized by intermolecular interactions such as π-π stacking and C-H···π interactions.

Table 3: Selected Crystallographic Data for an Analogous 5,5'-Disubstituted 2,2'-Bipyridine

Compound5,5'-dimethyl-2,2'-bipyridine
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.409(4)
b (Å)7.312(5)
c (Å)11.533(8)
α (°)96.04(5)
β (°)91.16(4)
γ (°)105.03(5)
Volume (ų)518.4(6)
Data from the crystallographic study of 5,5'-dimethyl-2,2'-bipyridine. researchgate.net

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. The technique provides a diffraction pattern that is a fingerprint of the crystalline phases present in the material. PXRD is particularly useful for confirming the phase purity of a synthesized compound and for identifying different polymorphs.

The PXRD pattern of a microcrystalline powder of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- would consist of a series of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks are determined by the crystal lattice parameters. While not providing the detailed atomic coordinates of a single-crystal structure, PXRD is a valuable tool for routine characterization and for comparing the crystallinity of different batches of the same compound.

Electrochemical Characterization Methods for Redox Properties

Electrochemical methods, such as cyclic voltammetry, are employed to investigate the redox properties of molecules, providing information about their ability to accept or donate electrons. The electrochemical behavior of 2,2'-bipyridine and its derivatives is of great interest, particularly in the context of their coordination to redox-active metal centers.

The bipyridine ligand itself can undergo reduction at negative potentials. The introduction of electron-withdrawing substituents, such as the azidomethyl groups, is expected to make the reduction of the bipyridine ring more favorable (i.e., occur at less negative potentials). This is because the electron-withdrawing nature of the substituents stabilizes the resulting radical anion. rsc.org

The redox properties of bipyridinium salts, which are N-alkylated derivatives of bipyridine, have been studied. These compounds can undergo a two-step reduction to the neutral molecule via a monovalent radical cation. nih.govfrontiersin.org The redox potentials can be tuned by the nature of the N-substituents. nih.govfrontiersin.org While not directly applicable to the neutral ligand, this demonstrates the sensitivity of the bipyridine redox chemistry to substitution.

Upon coordination to a metal, the electrochemical behavior becomes more complex, with the possibility of both metal-centered and ligand-centered redox processes. The redox potential of the metal center can be significantly influenced by the electronic properties of the bipyridine ligand. Electron-withdrawing substituents on the bipyridine ligand generally make the oxidation of the metal center more difficult (i.e., shift the oxidation potential to more positive values).

Surface Analysis Techniques for Material Morphology and Composition (e.g., Scanning Electron Microscopy)

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology and structure of materials synthesized using bipyridine-based ligands. This method provides high-resolution images of the material's surface, revealing details about its texture, porosity, and the size and shape of its constituent particles.

In the study of porous organic polymers (POPs), which can be synthesized from precursors like 5,5′-bis(bromomethyl)-2,2′-bipyridine (a closely related precursor to the azido (B1232118) derivative), SEM is instrumental. For instance, analysis of a microporous polymer, designated as POP-1, synthesized from 5,5′-bis(bromomethyl)-2,2′-bipyridine and melamine (B1676169), reveals significant details about its physical structure. SEM images of POP-1 show that the material is composed of uniform spherical particles. These spheres are noted to aggregate, forming a larger, cohesive structure.

Further analysis using Transmission Electron Microscopy (TEM) complements the SEM data by providing insights into the internal structure. TEM images of POP-1 confirm the presence of a rich porous texture, which is a critical characteristic for applications such as adsorption and catalysis. The combination of SEM and TEM provides a comprehensive picture of the material's hierarchical structure, from the nanoscale pores to the microscale particle aggregates.

In addition to imaging, SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) to perform elemental analysis. This allows researchers to map the distribution of different elements on the material's surface, confirming the incorporation and uniform distribution of the nitrogen-rich bipyridine and melamine building blocks within the polymer framework. This compositional analysis is vital for verifying the successful synthesis and purity of the material.

The morphological and compositional data gathered from these surface analysis techniques are essential for establishing structure-property relationships. The observed uniform spherical morphology and porous nature of such polymers directly influence their surface area and accessibility of active sites, which in turn governs their efficacy in applications like chemical sensing and dye adsorption.

Table 1: Morphological Characteristics of Porous Organic Polymer (POP-1) Derived from Bipyridine Precursor

ParameterObservationAnalytical Technique
Particle Morphology Uniform spherical particlesScanning Electron Microscopy (SEM)
Particle Aggregation Particles form aggregatesScanning Electron Microscopy (SEM)
Internal Structure Rich porous textureTransmission Electron Microscopy (TEM)
Elemental Composition Confirmed presence of C, NEnergy-Dispersive X-ray Spectroscopy (EDX)

Research Outlook and Future Directions

Emerging Synthetic Routes and Methodologies for Functionalized Bipyridines

The synthesis of bipyridine derivatives has historically faced challenges such as low yields, harsh reaction conditions, and catalyst inhibition due to the strong coordinating nature of the product. mdpi.comresearchgate.net However, recent decades have seen the emergence of sophisticated and efficient synthetic methodologies that offer promising avenues for producing complex bipyridines, including azidomethyl-functionalized variants.

Modern synthetic strategies have largely moved beyond classical methods to embrace transition-metal-catalyzed cross-coupling reactions. Techniques such as Suzuki, Negishi, and Stille couplings are now routinely used to construct the bipyridine core from functionalized pyridine (B92270) precursors. mdpi.comnbinno.com Beyond these, newer methods are continuously being developed to enhance efficiency, scalability, and functional group tolerance.

Key emerging synthetic routes include:

C-H Bond Activation: Direct C-H activation and functionalization of the pyridine ring is a highly atom-economical approach that avoids the pre-functionalization of starting materials. Palladium-catalyzed C-3 selective arylation of pyridine is one such example that allows for the construction of complex bipyridine structures. mdpi.com

Transition-Metal-Free Couplings: To circumvent issues related to metal catalyst inhibition and contamination, transition-metal-free methods are gaining traction. One innovative approach involves the use of pyridylsulfonium salts, which can react with lithiated pyridines to form bipyridines without the need for a metal catalyst, showing excellent functional group tolerance. acs.org

Reductive Coupling Reactions: Palladium-promoted reductive coupling of bromopyridines in the presence of a mild organic reductant like tetrakis(dimethylamino)ethylene (B1198057) (TDAE) provides a high-yield pathway to symmetrical bipyridines. mdpi.com Similarly, nickel-mediated reductive couplings have proven highly effective for macrocyclization reactions to form bipyridine-containing macrocycles. rsc.org

Nucleophilic Aromatic Substitution (SNAr): A general SNAr reaction that converts cationic trimethylaminated bipyridines into a diverse series of functionalized derivatives has been reported. This method offers a powerful tool for late-stage diversification of the bipyridine scaffold. nih.gov

These advanced methodologies provide a robust toolkit for the synthesis of 2,2'-Bipyridine (B1663995), 5,5'-bis(azidomethyl)- and its derivatives, enabling researchers to tailor structures for specific applications.

Table 1: Comparison of Modern Synthetic Methodologies for Functionalized Bipyridines

Methodology Catalyst/Reagent Key Advantages Potential Limitations
Suzuki Coupling Palladium catalyst, Boronic acids High functional group tolerance, commercial availability of reagents. mdpi.com Boronic acid stability can be an issue for certain pyridyl derivatives. mdpi.com
Negishi Coupling Palladium or Nickel catalyst, Organozinc reagents Mild reaction conditions, high efficiency. researchgate.net Requires preparation and handling of organozinc reagents.
Stille Coupling Palladium catalyst, Organotin reagents Versatile for complex structures. High toxicity of organotin reactants is a significant drawback. mdpi.com
C-H Activation Palladium or other transition metals High atom economy, avoids pre-functionalization. mdpi.com Control of regioselectivity can be challenging.
Pyridylsulfonium Salt Coupling Lithiated pyridines (metal-free) Transition-metal-free, scalable, high functional group tolerance. acs.org Requires synthesis of sulfonium (B1226848) salt precursors.

| Ni-mediated Reductive Coupling | Nickel catalyst, reducing agent | Excellent for macrocycle synthesis, high yields. rsc.org | Can be sensitive to substrate scope. |

Novel Applications in Interdisciplinary Fields beyond Current Scope

The unique structure of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- positions it as a valuable component for innovation across multiple scientific disciplines. While bipyridines are well-established as ligands in catalysis and materials science researchgate.netnbinno.com, the presence of two reactive azide (B81097) handles opens the door to novel applications that leverage modular assembly and bioconjugation.

Advanced Materials Science: The azidomethyl groups can be used to "click" the bipyridine unit onto polymers or surfaces, or to link multiple units together to form metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). researchgate.net These materials could find use as luminescent sensors, in photoactive devices, or for gas storage and separation. The incorporation of metal complexes of azidomethyl bipyridines could imbue these materials with unique electronic, optical, and catalytic properties. nbinno.com

Biomedical and Pharmaceutical Fields: The azide groups facilitate conjugation to biomolecules (proteins, DNA, etc.) that have been modified with alkyne groups. This allows for the development of targeted therapeutic agents. For example, metal complexes of bipyridine derivatives have shown potential as anticancer agents by inducing apoptosis. nih.gov By attaching a targeting moiety via click chemistry, the specificity and efficacy of such therapeutic complexes could be significantly enhanced. Furthermore, these conjugates could be used as diagnostic probes for imaging applications.

Artificial Photosynthesis and Solar Energy Conversion: Bipyridine complexes, particularly of ruthenium and iridium, are renowned for their roles as photosensitizers in systems for solar energy conversion and photocatalytic hydrogen production. scirp.orgossila.com The 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- ligand could be used to anchor these photosensitizing metal complexes to enzymatic or semiconductor surfaces. This strategy is central to developing integrated systems for artificial photosynthesis, where light-harvesting and catalytic functions are precisely coupled to drive reactions such as CO2 reduction. nih.gov

Supramolecular Chemistry: The directional nature of the bipyridine chelation combined with the specific reactivity of the azide groups makes this molecule an ideal building block for creating complex, self-assembled supramolecular architectures like rotaxanes and catenanes. rsc.org These interlocked molecules are precursors to molecular machines and switches with functions controlled by external stimuli.

Advanced Computational Modeling for Predictive Design and Optimization of Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the predictive design and optimization of molecules before their synthesis. For bipyridine derivatives, computational modeling provides deep insights into their electronic structure, reactivity, and interactions with other molecules or metal centers.

Predicting Photophysical Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for modeling the electronic and nuclear structures of ground and excited states of transition metal complexes. researchgate.net For derivatives of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-, these calculations can predict their absorption and emission spectra, the nature of their excited states (e.g., metal-to-ligand charge transfer, MLCT), and their potential as photosensitizers. acs.orgnih.gov This predictive capability allows for the rational design of new ligands to tune the photophysical properties of their metal complexes for applications in lighting, sensing, or photocatalysis.

Mechanistic Elucidation of Reactions: Computational studies can be used to explore the reaction pathways for the synthesis of functionalized bipyridines. For instance, DFT has been employed to investigate the mechanism of bipyridine synthesis via contractive C-C couplings, providing insights into the intermediates and transition states that control selectivity. morressier.com This understanding helps in optimizing reaction conditions and developing more efficient synthetic routes.

Molecular Docking and Drug Design: In the context of medicinal chemistry, computational modeling is crucial for predicting how bipyridine-based molecules will interact with biological targets. Molecular docking simulations can identify potential binding sites and predict the binding affinity of a ligand to a protein, such as an enzyme or receptor. nih.gov This approach was used to suggest that 2,2'-bipyridine derivatives exert anticancer effects through interactions with key signaling proteins. nih.gov For derivatives of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)-, computational tools can guide the design of linkers and conjugated moieties to optimize interactions with a specific biological target.

Table 2: Applications of Computational Modeling in Bipyridine Chemistry

Computational Method Application Area Information Gained
Density Functional Theory (DFT) Synthesis & Reactivity Reaction mechanisms, intermediate stability, transition state energies. morressier.com
Time-Dependent DFT (TD-DFT) Photophysics & Materials Excited-state energies, absorption/emission spectra, electronic transitions. researchgate.netacs.org

| Molecular Docking | Medicinal Chemistry | Ligand-protein binding modes, binding affinity, virtual screening. nih.gov |

Addressing Current Challenges and Identifying New Opportunities in Azidomethyl Bipyridine Chemistry

Despite the significant potential of 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- and its derivatives, several challenges must be addressed to fully realize their utility. Overcoming these hurdles will open up new opportunities for innovation.

Current Challenges:

Synthetic Scalability and Purity: While many new synthetic methods are efficient at the lab scale, achieving scalability for industrial applications remains a challenge. hilarispublisher.com The synthesis of highly pure, symmetrically functionalized bipyridines can be complex, often requiring multi-step procedures and rigorous purification.

Stability of Azide Functionality: The azide groups, while highly useful, can be sensitive to certain reagents and conditions, particularly reducing agents or high temperatures, which can limit the compatible reaction space for further modifications of the bipyridine core.

Catalyst Inhibition: A persistent challenge in bipyridine synthesis and its use as a ligand in catalysis is the strong coordination of the bipyridine nitrogen atoms to the metal center of the catalyst, which can lead to product inhibition and reduced catalytic activity. mdpi.comnih.gov

Balancing Properties in Drug Design: In medicinal applications, achieving a delicate balance between therapeutic potency, selectivity, solubility, and favorable pharmacokinetic properties is a major hurdle. hilarispublisher.com

New Opportunities:

Modular "Click" Chemistry Platforms: The primary opportunity afforded by the bis(azidomethyl) functionalization is the development of modular platforms. By synthesizing a core library of alkyne-functionalized molecules (e.g., polymers, fluorophores, biomolecules, catalysts), researchers can rapidly generate a vast array of complex bipyridine-containing structures through click chemistry. researchgate.net This high-throughput approach can accelerate the discovery of new materials and therapeutic agents.

Orthogonal Functionalization: A significant opportunity lies in developing synthetic routes that allow for the orthogonal functionalization of the bipyridine. This would involve introducing different reactive groups at various positions on the rings, allowing for sequential and site-specific modifications, leading to highly complex and multifunctional molecules.

Bio-inspired Catalysis: By conjugating metal complexes of azidomethyl bipyridine to enzymes or peptides, new hybrid catalysts can be created. nih.gov These bio-inspired systems could combine the substrate specificity of enzymes with the unique catalytic reactivity of transition metal complexes, enabling novel chemical transformations.

Smart Materials: There is a vast opportunity to use 2,2'-Bipyridine, 5,5'-bis(azidomethyl)- as a building block for "smart" materials that respond to external stimuli. For example, metal complexes that change their luminescent properties upon binding to an analyte could be clicked onto a polymer backbone to create responsive sensors.

Q & A

Q. What synthetic strategies are employed to introduce azidomethyl groups at the 5,5'-positions of 2,2'-bipyridine?

The synthesis of 5,5'-disubstituted 2,2'-bipyridine derivatives typically involves bromomethyl intermediates. For example, 5,5'-bis(bromomethyl)-2,2'-bipyridine can be prepared via radical bromination of dimethyl-substituted precursors, followed by azide substitution using NaN₃ in polar aprotic solvents (e.g., DMF) under reflux. This method parallels the synthesis of 5,5'-bis(azidobutyl)-2,2'-bipyridine reported in the literature . Key challenges include controlling regioselectivity and minimizing side reactions during bromination.

Q. How is the purity and structure of 5,5'-bis(azidomethyl)-2,2'-bipyridine validated experimentally?

Characterization relies on a combination of spectroscopic and analytical techniques:

  • FT-IR : Confirms the presence of azide (N₃) stretches (~2100 cm⁻¹) and methylene (C-H) vibrations.
  • ¹H/¹³C NMR : Identifies bipyridine backbone protons and substituent environments (e.g., methylene protons at δ ~4.5 ppm).
  • Mass Spectrometry (ESI-MS or MALDI-TOF) : Validates molecular weight and isotopic patterns.
  • Elemental Analysis : Ensures stoichiometric purity. These methods align with protocols used for structurally related 5,5'-dicarboxamide and dicyano derivatives .

Q. What safety precautions are critical when handling azidomethyl-functionalized bipyridines?

Azides are thermally unstable and potentially explosive. Key precautions include:

  • Avoiding exposure to heat, sparks, or mechanical shock.
  • Conducting reactions in small batches (<1 g) under inert atmospheres.
  • Using blast shields and remote handling tools during synthesis. Storage recommendations: Keep in a cool, dry place, away from reducing agents or heavy metals .

Q. What are the primary applications of 5,5'-bis(azidomethyl)-2,2'-bipyridine in materials science?

The azidomethyl groups enable "click chemistry" (e.g., Cu-catalyzed azide-alkyne cycloaddition) for functionalizing surfaces or polymers. Applications include:

  • Fabricating self-assembled monolayers (SAMs) for molecular electronics .
  • Crosslinking agents in coordination polymers or metal-organic frameworks (MOFs) .

Advanced Research Questions

Q. How do crystallographic tools resolve structural ambiguities in azidomethyl-bipyridine derivatives?

Single-crystal X-ray diffraction is critical for confirming substitution patterns and bond geometries. For example:

  • SHELXL/SHELXS : Refinement software to model azide group geometry and bipyridine planarity .
  • ORTEP-3 : Graphical tools for visualizing thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonding between azide and solvent) . Challenges include low crystal quality due to azide instability; rapid data collection under cryogenic conditions is recommended .

Q. How to address contradictory spectroscopic data in metal complexes of 5,5'-bis(azidomethyl)-2,2'-bipyridine?

Discrepancies in NMR or IR spectra often arise from dynamic behavior (e.g., ligand fluxionality) or paramagnetic metal centers. Mitigation strategies:

  • Variable-temperature NMR : To probe conformational changes in solution.
  • EPR spectroscopy : For paramagnetic complexes (e.g., Cu²⁺ or Fe³⁺) to assess metal-ligand interactions.
  • DFT calculations : To correlate experimental IR stretches with predicted vibrational modes .

Q. What coordination behavior distinguishes 5,5'-bis(azidomethyl)-2,2'-bipyridine from other bipyridine ligands?

Q. What methodologies optimize electrogenerated chemiluminescence (ECL) in azidomethyl-bipyridine systems?

Bipyridine derivatives functionalized with redox-active groups (e.g., azides) enhance ECL efficiency. Key steps:

  • Cyclic voltammetry (CV) : To identify redox potentials and stability of the ligand-metal complex.
  • BODIPY conjugation : Attaching fluorophores to the bipyridine backbone via Suzuki coupling (e.g., 5,5'-bis(BODIPY)-2,2'-bipyridine) amplifies emission intensity .
  • Coordination with Ru²⁺ or Ir³⁺ : Heavy-metal centers improve intersystem crossing for brighter ECL .

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